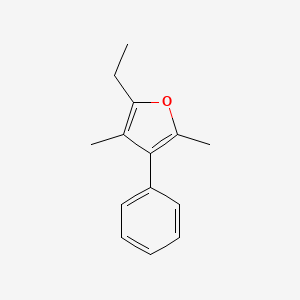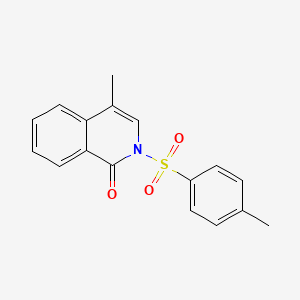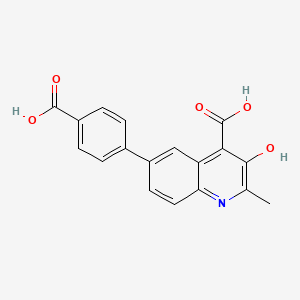
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a carboxyphenyl group and additional carboxylic acid and hydroxyl functional groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-carboxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Functional Group Modifications: The hydroxyl and carboxylic acid groups can be introduced through subsequent reactions, such as hydroxylation and carboxylation, using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of quinoline-4,6-dicarboxylic acid derivatives
Reduction: Formation of quinoline-4,6-dimethanol derivatives
Substitution: Formation of nitro or halogenated quinoline derivatives
Applications De Recherche Scientifique
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the carboxyphenyl and hydroxyl groups, resulting in different chemical and biological properties.
6-Hydroxyquinoline: Lacks the carboxyphenyl and additional carboxylic acid groups, leading to different reactivity and applications.
4-Carboxyphenylboronic acid: Contains a carboxyphenyl group but lacks the quinoline core, resulting in different chemical behavior and uses.
Uniqueness
6-(4-Carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyphenyl and quinoline moieties allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
106077-37-6 |
|---|---|
Formule moléculaire |
C18H13NO5 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
6-(4-carboxyphenyl)-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13NO5/c1-9-16(20)15(18(23)24)13-8-12(6-7-14(13)19-9)10-2-4-11(5-3-10)17(21)22/h2-8,20H,1H3,(H,21,22)(H,23,24) |
Clé InChI |
IVCSTISPGJXCCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C=C(C=CC2=N1)C3=CC=C(C=C3)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
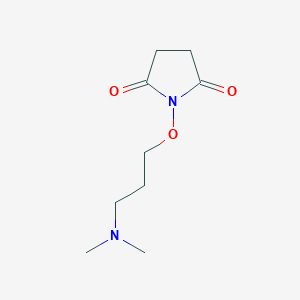
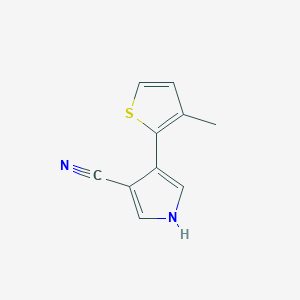
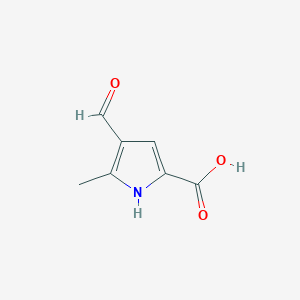

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)

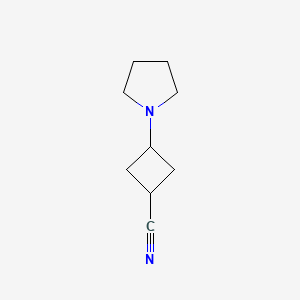
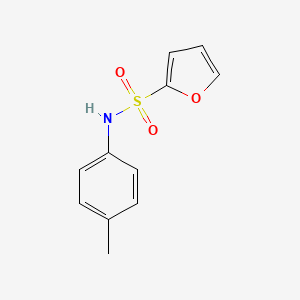
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
